molecular formula C19H16N4O4 B11954332 N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide

N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide

Cat. No.: B11954332
M. Wt: 364.4 g/mol
InChI Key: VQIGLIHKGZYLBC-RGVLZGJSSA-N
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Description

N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a hydrazone linkage, which is often used in medicinal chemistry for its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with N-(4-methoxyphenyl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Compounds with varied functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its ability to inhibit specific enzymes and pathways involved in disease processes.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The hydrazone linkage can chelate metal ions, inhibiting metalloenzymes and affecting cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide
  • N-(4-Methylphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide
  • N-(4-Bromophenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide

Uniqueness

N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to varied biological activities and applications.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]oxamide

InChI

InChI=1S/C19H16N4O4/c1-27-15-8-6-14(7-9-15)21-18(25)19(26)23-20-11-13-10-12-4-2-3-5-16(12)22-17(13)24/h2-11H,1H3,(H,21,25)(H,22,24)(H,23,26)/b20-11+

InChI Key

VQIGLIHKGZYLBC-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

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